molecular formula C21H19NO2 B3341916 N-Benzyl-4-methoxy-N-phenylbenzamide CAS No. 111735-27-4

N-Benzyl-4-methoxy-N-phenylbenzamide

Cat. No.: B3341916
CAS No.: 111735-27-4
M. Wt: 317.4 g/mol
InChI Key: BLUMCNOTEFEZGV-UHFFFAOYSA-N
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Description

Contextual Significance and Research Rationale within Benzamide (B126) Chemistry

The benzamide scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties. chemical-suppliers.eu Benzamide derivatives are integral components of numerous pharmaceutical agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. chemical-suppliers.eu The rationale for investigating specific derivatives like N-Benzyl-4-methoxy-N-phenylbenzamide stems from the desire to explore novel chemical spaces and their potential applications. The introduction of N-benzyl and N-phenyl substituents on the amide nitrogen creates a tertiary amide, a structural feature that can significantly influence the molecule's conformation, stability, and biological interactions.

The methoxy (B1213986) group on the benzoyl ring is a common modulator of pharmacokinetic and pharmacodynamic properties in drug discovery. Research into related N-phenylbenzamide derivatives has revealed their potential as antiviral agents, for instance against Enterovirus 71, suggesting that this class of compounds can interact with biological macromolecules in highly specific ways. nih.govnih.gov Furthermore, N-benzylbenzamide scaffolds have been identified as promising dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are relevant in the treatment of metabolic syndrome. researchgate.net This highlights the potential for this compound to be investigated for similar multi-target activities.

Overview of Structural Classes and Synthetic Paradigms for Related Benzamide Scaffolds

Benzamides can be broadly classified into primary, secondary, and tertiary amides, based on the number of substituents on the amide nitrogen atom. This compound is a tertiary benzamide.

The synthesis of tertiary benzamides can be approached through several established paradigms:

Acylation of Secondary Amines: The most direct method involves the reaction of a secondary amine with an acylating agent. For this compound, this would typically involve the reaction of N-benzylaniline with 4-methoxybenzoyl chloride. youtube.com This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Palladium-Catalyzed Coupling Reactions: Modern synthetic methodologies offer alternative routes. For instance, palladium-catalyzed coupling of arylboronic esters with carbamoyl (B1232498) chlorides provides an efficient pathway to tertiary benzamides. fishersci.se

Transamidation: The conversion of primary amides to tertiary amides can be achieved through transamidation reactions, although this is a less common approach for direct synthesis. researchgate.net

From Tertiary Benzylamines: A novel method involves the TBAI/TBHP-mediated C-N bond cleavage of tertiary benzylamines, which decompose into benzaldehyde (B42025) and a secondary amine. These intermediates can then undergo oxidative amidation to form tertiary amides. njtech.edu.cn

A plausible and commonly employed laboratory-scale synthesis for this compound would be the acylation of N-benzylaniline with 4-methoxybenzoyl chloride. 4-Methoxybenzoyl chloride itself can be synthesized from 4-methoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. youtube.comhaoreagent.com

Current Academic Research Trajectories and Unexplored Frontiers of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories. Based on the known activities of related scaffolds, future research could explore its utility in the following areas:

Medicinal Chemistry: Given the precedent of N-phenylbenzamides as antiviral agents and N-benzylbenzamides as metabolic modulators, a primary research trajectory would be the screening of this compound for a range of biological activities. nih.govnih.govresearchgate.net This could include assays for antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties.

Materials Science: The aromatic and rigid nature of the molecule suggests potential applications in materials science. Benzamide-based structures can exhibit interesting photophysical or liquid crystalline properties.

Chemical Probe Development: The compound could serve as a scaffold for the development of chemical probes to study biological pathways. Its tertiary amide structure offers a stable core for further functionalization.

The unexplored frontiers for this compound lie in the systematic evaluation of its physicochemical properties, its metabolic stability, and its potential as a ligand for various biological targets. Further research is required to synthesize and characterize this compound thoroughly and to investigate its potential applications in both medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-20-14-12-18(13-15-20)21(23)22(19-10-6-3-7-11-19)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUMCNOTEFEZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548011
Record name N-Benzyl-4-methoxy-N-phenylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111735-27-4
Record name N-Benzyl-4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Depth Spectroscopic and Crystallographic Investigations of N Benzyl 4 Methoxy N Phenylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule with the complexity of N-Benzyl-4-methoxy-N-phenylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

2D NMR experiments provide correlational data between different nuclei, which is critical for assembling the molecular puzzle. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be instrumental in:

Tracing the connectivity within the three distinct aromatic systems: the N-phenyl ring, the benzyl (B1604629) ring, and the 4-methoxybenzoyl ring.

Confirming the coupling between adjacent protons on each aromatic ring (ortho-coupling) and, with higher resolution, across more bonds (meta- and para-coupling).

It would not show correlations for the isolated methoxy (B1213986) (OCH₃) or methylene (B1212753) (CH₂) protons unless long-range coupling is observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It simplifies the ¹³C spectrum by spreading it over the ¹H dimension. For the target molecule, HSQC would definitively link each aromatic and aliphatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the key long-range (typically 2-4 bonds) correlations between protons and carbons. harvard.edu This is arguably the most powerful tool for connecting the different fragments of this compound. Key expected correlations would include:

Correlation from the benzylic CH₂ protons to the carbons of the N-phenyl ring and the carbonyl carbon (C=O).

Correlations from the protons on the N-phenyl ring to the benzylic carbon and the carbonyl carbon.

Correlations from the protons on the 4-methoxybenzoyl ring to the carbonyl carbon.

Correlation from the methoxy (OCH₃) protons to the carbon of the benzoyl ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. harvard.edu NOESY is crucial for determining the molecule's preferred conformation in solution. For instance, it could reveal spatial proximity between the benzylic CH₂ protons and specific protons on the N-phenyl ring, providing insight into the rotational orientation around the N-CH₂ bond.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate how these techniques would elucidate the structure.

Proton(s) Expected COSY Correlations Expected Key HMBC Correlations (to Carbons)
Benzylic CH₂NoneN-Phenyl C(ipso), N-Phenyl C(ortho), Carbonyl (C=O)
N-Phenyl ProtonsWith adjacent N-Phenyl protonsBenzylic CH₂, Carbonyl (C=O)
4-Methoxybenzoyl ProtonsWith adjacent benzoyl protonsCarbonyl (C=O), Methoxy C, other benzoyl carbons
Methoxy OCH₃NoneC4 of the benzoyl ring

While solution-state NMR averages molecular conformations, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of a molecule in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govmdpi.com

For this compound, ssNMR could:

Identify Polymorphs: Different crystal packing arrangements (polymorphs) would result in distinct ssNMR spectra, as the local electronic environment of each nucleus would vary.

Elucidate Solid-State Conformation: By analyzing chemical shifts and using advanced techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can reveal the specific torsion angles between the aromatic rings and the central amide plane in the solid state. This provides a direct comparison to solution-state conformations and computational models.

Characterize Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions like C-H···O or C-H···π interactions, which govern the crystal packing architecture.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to collision-induced dissociation to generate fragment ions (daughter ions). The resulting fragmentation pattern is a molecular fingerprint that helps confirm the structure. researchgate.netnih.gov For this compound (Molecular Weight: 331.39 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 332.16.

The fragmentation of this compound would likely proceed through cleavage at the weakest bonds, primarily around the central amide functionality. Based on established fragmentation mechanisms for amides and related structures, several key pathways can be proposed. researchgate.netnih.govyoutube.com

Proposed Primary Fragmentation Pathways:

Formation of the 4-methoxybenzoyl cation: Cleavage of the C-N bond between the carbonyl group and the nitrogen atom would be a dominant pathway, yielding a stable, resonance-stabilized 4-methoxybenzoyl cation at m/z 135 . This is a characteristic fragment for 4-methoxybenzoyl derivatives.

Formation of the benzyl cation or tropylium (B1234903) ion: Alpha-cleavage next to the N-phenyl group could lead to the loss of the benzyl radical and formation of an N-phenyl-4-methoxybenzamide fragment, or more commonly, cleavage of the N-CH₂ bond could generate a highly stable benzyl cation (m/z 91 ), which often rearranges to the even more stable tropylium ion.

Cleavage leading to an iminium ion: Fragmentation could also yield an N-benzyl-N-phenyliminium ion fragment at m/z 182 .

These proposed pathways are summarized in the table below.

Parent Ion [M+H]⁺ Proposed Fragment Ion (m/z) Structure of Fragment Neutral Loss
332.16135.04[CH₃O-C₆H₄-CO]⁺N-benzylaniline
332.1691.05[C₇H₇]⁺4-methoxy-N-phenylbenzamide radical
332.16182.09[C₆H₅-N=CH-C₆H₅]⁺4-methoxybenzoyl radical

X-ray Crystallography and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a single crystal. wikipedia.org Although a crystal structure for this compound has not been reported in open databases, such an analysis would provide unparalleled insight into its solid-state architecture.

A crystallographic study would precisely determine:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angles defining the orientation of the three aromatic rings relative to the planar amide group. In tertiary amides, steric hindrance often forces the rings to twist significantly out of the amide plane. tandfonline.com

Symmetry: The space group and unit cell dimensions of the crystal, which define the symmetry of the packing arrangement. researchgate.net

For comparison, the related secondary amide, 4-methoxy-N-phenylbenzamide, crystallizes in a triclinic system where molecules are linked by N-H···O hydrogen bonds, and the two benzene (B151609) rings are twisted relative to each other by about 65 degrees. The introduction of the benzyl group in the target compound would eliminate this classical hydrogen bonding and introduce significant steric bulk, likely leading to a completely different and more complex packing architecture.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not available, analysis of the closely related compound, 4-methoxy-N-phenylbenzamide, offers significant insights. nih.gov

The crystal structure of 4-methoxy-N-phenylbenzamide reveals a triclinic system with the space group Pī. nih.gov This analogue provides a strong basis for predicting the likely crystallographic parameters of this compound. The introduction of the benzyl group on the nitrogen atom would increase the molecular volume and likely influence the crystal packing, potentially leading to a different space group and unit cell dimensions. However, the fundamental benzamide (B126) core provides a structural anchor for prediction.

Table 1: Crystallographic Data for the Analogue Compound 4-methoxy-N-phenylbenzamide

Parameter Value
Empirical Formula C₁₄H₁₃NO₂
Formula Weight 227.25
Crystal System Triclinic
Space Group
a (Å) 5.308 (3)
b (Å) 7.709 (4)
c (Å) 14.109 (7)
α (°) 96.911 (8)
β (°) 99.210 (8)
γ (°) 90.511 (9)
Volume (ų) 565.5 (5)
Z 2

Data sourced from a study on 4-methoxy-N-phenylbenzamide. nih.gov

Polymorphism, Co-crystallization, and Crystal Habit Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. A study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed the existence of two distinct polymorphs, one in the orthorhombic space group Pna2₁ and another in the triclinic space group Pī. mdpi.com This finding underscores the potential for this compound to also exhibit polymorphism, depending on crystallization conditions such as solvent, temperature, and saturation.

Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound. While no specific co-crystallization studies have been reported for this compound, the presence of hydrogen bond donors and acceptors in its structure makes it a candidate for forming co-crystals with other suitable molecules.

Crystal habit engineering, which involves controlling the external shape of a crystal, can be influenced by factors like solvent and the presence of impurities or additives. The morphology of the crystals can impact properties such as flowability and dissolution rate.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The solid-state packing of benzamide derivatives is significantly influenced by a network of intermolecular interactions. In the crystal structure of the analogue 4-methoxy-N-phenylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming C(4) chains that propagate along the nih.gov direction. nih.gov The dihedral angle between the two benzene rings in this molecule is 65.18 (4)°. nih.gov

For this compound, the tertiary amide nitrogen lacks a hydrogen atom for classical hydrogen bonding. However, the carbonyl oxygen can still act as a hydrogen bond acceptor. The dominant interactions are likely to be C-H···O and C-H···π interactions involving the methylene protons of the benzyl group and the aromatic rings. Furthermore, π-π stacking interactions between the phenyl, benzyl, and methoxybenzene rings are expected to play a crucial role in the crystal packing. The study of N-3-hydroxyphenyl-4-methoxybenzamide also highlights the importance of dimerization and crystal packing effects on the dihedral angles and rotational conformation of the aromatic rings, a factor that would be equally important for this compound. theaic.org

Table 2: Predicted Intermolecular Interactions for this compound

Interaction Type Potential Sites
C-H···O Benzyl CH₂ and aromatic C-H with carbonyl oxygen
π-π Stacking Between the phenyl, benzyl, and methoxybenzene rings

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. While specific spectra for this compound are not available, the expected characteristic absorption bands can be inferred from the functional groups present and data from related compounds.

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group would likely appear in the 1300-1400 cm⁻¹ region. The C-O-C stretching vibrations of the methoxy group will produce characteristic bands, usually an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group will appear just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in probing the vibrations of the aromatic rings and the C-C backbone. Phenyl ring stretching modes are typically observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch (CH₂) 3000-2850 IR, Raman
Amide C=O Stretch 1680-1630 IR
Aromatic Ring C=C Stretch 1600-1450 IR, Raman
Amide C-N Stretch 1400-1300 IR
Methoxy C-O-C Asymmetric Stretch ~1250 IR

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it will not exhibit an ECD spectrum. This section is not applicable as there are no chiral analogs reported in the provided search results and the parent compound is achiral.

Reactivity and Mechanistic Pathways of N Benzyl 4 Methoxy N Phenylbenzamide

Hydrolytic Stability and Degradation Mechanism Studies

The hydrolytic stability of N-Benzyl-4-methoxy-N-phenylbenzamide is dictated by the reactivity of its central amide linkage. Amide hydrolysis typically requires forceful conditions, proceeding under either acidic or basic catalysis.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and departure of the amine (N-benzyl-N-phenylamine), yields the 4-methoxybenzoic acid. The presence of bulky substituents on the nitrogen, namely the benzyl (B1604629) and phenyl groups, would likely impart significant steric hindrance, slowing the rate of hydrolysis compared to less substituted amides.

Under basic conditions, hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the N-benzyl-N-phenylaminyl anion, a poor leaving group. Therefore, this pathway is generally less favorable for amides than for esters. The stability of the leaving amine anion would be a critical factor. Studies on the hydrolysis of related sulfamate (B1201201) esters have shown that different mechanisms can operate depending on the pH, including pathways involving ionization of an N-H group, which is not possible for this tertiary amide. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The molecule possesses two distinct aromatic rings, each with different susceptibilities to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This is a characteristic reaction for aromatic compounds. msu.edu The outcome of EAS on this compound would depend on which ring is targeted and the directing effects of the existing substituents. uci.edu

The 4-Methoxybenzoyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The carbonyl group of the amide is a deactivating group and a meta-director. Since the methoxy group's activating effect is dominant, electrophilic attack will be directed to the positions ortho to the methoxy group (C-3 and C-5).

RingKey SubstituentElectronic EffectReactivity toward EASDirecting Effect
A (4-Methoxybenzoyl)-OCH₃Activating (Resonance)Activatedortho, para
B (N-Phenyl)-N(COPh)BnDeactivating (Resonance/Inductive)Deactivatedortho, para

This table provides an illustrative summary of the expected directing effects in electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. youtube.comnih.gov Both aromatic rings in this compound are electron-rich or only moderately deactivated, and they lack a suitable leaving group. Therefore, the compound is not expected to undergo SNAr reactions under standard conditions. Alternative pathways, such as those involving a benzyne (B1209423) intermediate, could theoretically be induced under forcing conditions with a very strong base, but this is generally a reaction of aryl halides. masterorganicchemistry.com

Functional Group Transformations and Derivatization Strategies

The functional groups within this compound offer several avenues for transformation and derivatization.

Amide Reduction: The carbonyl of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the amide into the corresponding tertiary amine, N-benzyl-N-(4-methoxybenzyl)aniline.

Ether Cleavage: The methyl ether on the benzoyl ring can be cleaved to a phenol (B47542) using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃). This would yield N-Benzyl-N-phenyl-4-hydroxybenzamide.

Benzylic Functionalization: The methylene bridge of the N-benzyl group is susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation, or oxidation to a carbonyl group using stronger oxidizing agents.

N-Dealkylation: While challenging, the N-benzyl group could potentially be removed. For instance, catalytic hydrogenation might cleave the benzyl-nitrogen bond (hydrogenolysis) to yield 4-methoxy-N-phenylbenzamide. nih.govnih.gov

The synthesis of related N-benzyl sulfonamides often involves the benzylation of a secondary sulfonamide. nsf.gov This highlights the general reactivity of the N-H bond in related secondary amides, which, in the case of the target molecule, has already been replaced by the benzyl group.

Photochemical and Thermal Transformations

Specific studies on the photochemical and thermal behavior of this compound have not been identified. However, general reactivity patterns for related structures can be considered. Aromatic amides can potentially undergo photochemical reactions like the photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the ortho or para position of the N-phenyl ring. The efficiency and outcome of such a reaction would be highly dependent on the solvent and the substitution pattern. Thermally, amides are generally very stable compounds, and decomposition of this compound would likely require high temperatures, leading to complex and unselective fragmentation.

Transition Metal-Mediated Transformations Involving this compound

Modern synthetic chemistry has seen a surge in transition metal-catalyzed reactions for C-H activation. The amide functional group is an excellent directing group for such transformations. It is well-established that N,N-dialkyl benzamides can undergo directed ortho-lithiation, which can then be used in further reactions. researchgate.net

Palladium-catalyzed reactions are particularly relevant. The carbonyl oxygen of the amide can coordinate to the metal center, directing the activation of a C-H bond at the ortho position of the N-phenyl ring. This could enable a variety of derivatizations, such as arylation, alkylation, or halogenation at this position. While studies on the target molecule are absent, research on the palladium-mediated synthesis of N-phenylbenzamide demonstrates the utility of this metal in forming the core amide structure. utas.edu.au Similarly, metal-free approaches for the direct alkylation of N,N-dialkyl benzamides have been developed, suggesting the potential for C-H functionalization adjacent to the nitrogen or on the aromatic rings under specific base-mediated conditions. nih.gov

Reaction Kinetics and Thermodynamic Studies of this compound

A comprehensive search of the literature did not yield any specific kinetic or thermodynamic studies for reactions involving this compound. Such studies would be essential to quantify the reactivity of the compound. For example, kinetic experiments could determine the rate constants for hydrolysis under various pH conditions, providing a quantitative measure of the steric and electronic effects of the substituents. Thermodynamic studies could establish the equilibrium constants for reversible reactions and provide insight into the relative stability of reactants and products in potential transformations, such as the transition metal-mediated C-H activation, helping to optimize reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, could also model reaction pathways and predict activation barriers, as has been done for related amidation reactions. nih.gov

Theoretical and Computational Chemistry Studies of N Benzyl 4 Methoxy N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. epstem.netepstem.net These methods are used to optimize the molecular geometry and to predict a wide range of properties. epstem.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net The energies of these orbitals and their gap can be calculated using methods like DFT with various basis sets. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies in Related Aromatic Compounds

Compound/System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Computational Method
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate -0.26751 -0.18094 0.08657 B3LYP/6-31G+(d,p)

This table presents data from similar compounds to illustrate typical values obtained through computational analysis. The values for N-Benzyl-4-methoxy-N-phenylbenzamide would require a specific computational study.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Red and Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are typically located around electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are often found around hydrogen atoms. nih.gov

Green: This color represents areas with neutral or zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, while positive potentials would be concentrated on the hydrogen atoms, particularly the N-H proton of the amide if present in a related primary or secondary amide structure.

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming molecular structures. DFT is a commonly employed method for these calculations. epstem.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. epstem.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental FT-IR spectra. epstem.net This analysis allows for the detailed assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic chemical shifts for ¹H and ¹³C NMR spectra. epstem.netnih.gov These theoretical predictions, often performed considering solvent effects, serve as a powerful tool for assigning experimental signals and validating the proposed structure. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). nih.gov This calculation provides information about the electronic transition energies and oscillator strengths, which helps in understanding the absorption bands observed experimentally and the nature of the electronic transitions, such as π→π* or n→π*, occurring within the molecule. mdpi.com

Table 2: Common Computational Methods for Spectroscopic Predictions

Spectroscopy Common Method Basis Set Example Key Information Obtained
IR DFT (e.g., B3LYP) 6-311++G(d,p) Vibrational frequencies and mode assignments nih.gov
NMR GIAO 6-311++G(d,p) ¹H and ¹³C chemical shifts mdpi.com

| UV-Vis | TD-DFT | 6-311++G(d,p) | Electronic transition energies and wavelengths nih.gov |

Conformational Analysis and Potential Energy Landscape Exploration

The biological function and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Computational methods allow for a thorough exploration of its conformational possibilities.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. For a molecule with rotatable bonds, PES scans are typically performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This process helps in identifying:

Stable Conformers: Energy minima on the PES correspond to stable or metastable conformations.

Transition States: Energy maxima represent the transition states between conformers, and their energy determines the rotational barriers.

Global Minimum: The conformer with the lowest energy on the entire PES is the global minimum, representing the most stable structure of the molecule in the gas phase.

For this compound, key dihedral angles for a PES scan would include the rotations around the N-benzyl and N-phenyl bonds. Such an analysis, as demonstrated for the related N-benzylformamide, provides crucial insights into the molecule's preferred shapes and the energy required to interconvert between them. researchgate.net

While PES scans explore the static energy landscape, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

MD simulations are particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations (the conformational ensemble) in a given environment, such as in a solvent.

Stability Analysis: Assessing the stability of a particular conformation or a ligand-protein complex by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time. A stable RMSD suggests the system has reached equilibrium and the conformation is stable. nih.gov

Intermolecular Interactions: Studying how the molecule interacts with its surroundings, such as solvent molecules or a biological target. nih.gov

For this compound, MD simulations could reveal its dynamic behavior in solution, highlighting its flexibility and the predominant conformations it adopts.

Analysis of Non-Covalent Interactions and Binding Site Characterization

While a specific crystal structure and detailed non-covalent interaction analysis for this compound are not available in the surveyed literature, a comprehensive understanding can be derived from its close structural analogue, 4-methoxy-N-phenylbenzamide. The crystal structure of this related compound provides a foundational model for the key intermolecular forces at play.

In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form C(4) chains that extend along the nih.gov direction. nih.gov The dihedral angle between the two benzene (B151609) rings is 65.18 (4)°, indicating a significantly twisted conformation. nih.gov The central amide group is twisted with respect to both the phenyl and 4-methoxybenzene rings, with dihedral angles of 34.70 (8)° and 30.62 (8)°, respectively. nih.gov

To further investigate the nature and contribution of various non-covalent interactions that govern the crystal packing of such molecules, Hirshfeld surface analysis is a powerful computational tool. This method allows for the visualization and quantification of intermolecular contacts. Based on studies of other N-substituted benzamides, a Hirshfeld analysis for this compound would be expected to reveal the following key interactions:

H⋯H Contacts: These are generally the most abundant interactions on the molecular surface, reflecting the high proportion of hydrogen atoms in the structure. In similar structures, these contacts can comprise over 50% of the Hirshfeld surface area.

C⋯H/H⋯C Contacts: These interactions are also significant and represent the contacts between carbon and hydrogen atoms of neighboring molecules, including C-H⋯π interactions.

O⋯H/H⋯O Contacts: These correspond to the crucial hydrogen bonds, such as the N-H⋯O bonds observed in the analogue, as well as other weaker C-H⋯O interactions. The presence of the methoxy group provides an additional hydrogen bond acceptor site.

π⋯π Stacking: The aromatic rings (benzyl, phenyl, and methoxy-phenyl) are likely to engage in π⋯π stacking interactions, which would be characterized by specific features on the Hirshfeld surface and fingerprint plots. The twisted conformation of the rings would likely lead to offset or edge-to-face stacking arrangements rather than a parallel-displaced orientation.

The relative contributions of these interactions can be quantified from the 2D fingerprint plots derived from the Hirshfeld surface. The table below, based on data from related benzamide (B126) structures, provides a hypothetical but representative breakdown of the percentage contributions of the most significant intermolecular contacts.

Interaction TypeDescriptionEstimated Contribution (%)
H···HContacts between hydrogen atoms.~55%
C···H/H···CInteractions involving carbon and hydrogen atoms, including C-H···π.~18%
O···H/H···OIncludes N-H···O and C-H···O hydrogen bonds.~10%
Other (e.g., C···C, N···H)Other minor contacts contributing to crystal packing.~17%

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound, a tertiary amide, can be plausibly achieved through a Schotten-Baumann-type reaction. This involves the acylation of a secondary amine, N-benzylaniline, with an acyl chloride, 4-methoxybenzoyl chloride, in the presence of a base. Computational modeling, typically using Density Functional Theory (DFT), can elucidate the detailed mechanism of this transformation.

The reaction is proposed to proceed via a nucleophilic acyl substitution mechanism. The key steps, which can be modeled computationally to determine transition states and reaction energetics, are outlined below:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N-benzylaniline attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Computational models can calculate the activation energy for this step.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses. The lone pair on the oxygen atom re-forms the carbonyl double bond, leading to the expulsion of the chloride ion as the leaving group. This results in the formation of a protonated amide.

Deprotonation: A base present in the reaction mixture, such as pyridine (B92270) or an aqueous base like sodium hydroxide (B78521), abstracts the proton from the nitrogen atom of the protonated amide. This step regenerates the neutral tertiary amide product, this compound, and forms the salt of the base.

Computational studies on similar acylation reactions have shown that the initial nucleophilic attack is often the rate-determining step. nih.gov The theoretical investigation would involve locating the transition state structures for each step and calculating their energies relative to the reactants and intermediates. This allows for the construction of a complete reaction energy profile.

The table below summarizes the proposed key stages of the reaction mechanism that can be investigated through computational modeling.

StepDescriptionKey Computational Outputs
1Nucleophilic attack of N-benzylaniline on 4-methoxybenzoyl chloride.Geometry and energy of the first transition state (TS1); Formation of the tetrahedral intermediate.
2Collapse of the tetrahedral intermediate and expulsion of the chloride ion.Geometry and energy of the second transition state (TS2); Formation of the protonated amide.
3Deprotonation of the amide by a base.Energy of the final products; Overall reaction enthalpy and Gibbs free energy.

Alternative, more advanced synthetic routes, such as the palladium-catalyzed N-benzylation of 4-methoxy-N-phenylbenzamide, could also be explored computationally. Such a mechanism would likely involve steps like oxidative addition, ligand exchange, and reductive elimination, which have been proposed for similar transformations. rsc.org

Advanced Applications of N Benzyl 4 Methoxy N Phenylbenzamide in Chemical Science and Materials

Role as a Synthetic Intermediate in Complex Molecule Construction

There is no specific information available in the reviewed literature detailing the use of N-Benzyl-4-methoxy-N-phenylbenzamide as a synthetic intermediate in the construction of more complex molecules. The broader family of N-phenylbenzamide derivatives is utilized in various synthetic pathways, often as precursors in medicinal chemistry for creating compounds with biological activity. nih.govacs.orgmdpi.comnih.gov However, specific examples or methodologies involving this compound as a building block for larger, complex structures are not documented in the available search results.

Applications in Organic Electronics and Photonics (e.g., charge transport, luminescence, optoelectronic devices)

No research findings or data were identified that specifically explore the application of this compound in the fields of organic electronics or photonics. The development of organic light-emitting diodes (OLEDs) and other electronic devices often involves molecules with specific charge transport and luminescent properties. mdpi.com While some classes of organic molecules are extensively studied for these purposes, there is no indication in the search results that this compound has been investigated for properties such as charge transport, luminescence, or its potential use in optoelectronic devices.

Exploration in Supramolecular Chemistry and Self-Assembly of Functional Materials

There is no available research that explores the role of this compound in supramolecular chemistry or the self-assembly of functional materials. Supramolecular chemistry focuses on systems formed by non-covalent interactions, leading to the creation of organized structures. rsc.orgrsc.orgnih.gov The specific self-assembly properties of this compound and its potential to form higher-order functional materials have not been a subject of study in the reviewed literature.

Potential in Advanced Functional Materials Design (e.g., polymers, gels, porous frameworks)

No literature was found that discusses the potential or actual use of this compound in the design of advanced functional materials such as polymers, gels, or porous frameworks. Research in this area is active for many classes of organic molecules, but the search results did not provide any link between this specific compound and the development of such materials.

Derivatization and Structure Function Relationship Studies of N Benzyl 4 Methoxy N Phenylbenzamide Analogs

Systematic Modification of the N-Benzyl Moiety and its Chemical Impact

Research into related N-benzylbenzamide structures has demonstrated that the introduction of substituents on the benzyl (B1604629) ring can have a profound effect. For instance, in studies on N-benzylpivalamides, a series of analogs with varying para-substituents on the benzyl ring (such as -OCH3, -CH3, -H, -CF3, and -NO2) were synthesized to examine the electronic effects on the amide's reactivity. acs.org It was observed that electron-releasing groups (-OCH3, -CH3) increased the rate of N-nitrosation, a reaction sensitive to the electron density at the amide nitrogen. acs.org Conversely, electron-withdrawing groups (-CF3, -NO2) decelerated the reaction. acs.org This is because electron-donating groups increase the electron density on the nitrogen atom, making it more nucleophilic, while electron-withdrawing groups decrease it.

The following interactive table summarizes the expected chemical impact of systematic modifications to the N-benzyl moiety of N-Benzyl-4-methoxy-N-phenylbenzamide, based on established chemical principles and findings from related compounds.

Substituent on Benzyl RingPositionElectronic EffectSteric EffectPredicted Chemical Impact
-OCH3paraElectron-donating (resonance)MinimalIncreased electron density on amide nitrogen, potentially enhancing its nucleophilicity.
-NO2paraElectron-withdrawing (resonance and induction)MinimalDecreased electron density on amide nitrogen, reducing its nucleophilicity and increasing the acidity of the N-H bond (if present).
-ClorthoElectron-withdrawing (induction)ModerateDecreased electron density on amide nitrogen and steric hindrance to rotation around the N-benzyl bond, potentially affecting conformational equilibrium.
-CH3orthoElectron-donating (induction)ModerateSlightly increased electron density on amide nitrogen and steric hindrance, influencing the molecule's preferred conformation.
-CF3orthoStrongly electron-withdrawing (induction)SignificantSignificantly decreased electron density on amide nitrogen and substantial steric shielding of the amide group. nih.gov

These modifications underscore the tunability of the N-benzyl group to modulate the chemical properties of the entire molecule.

Exploration of Substituent Effects on the 4-Methoxy-Phenyl Ring

The 4-methoxy-phenyl ring, directly attached to the carbonyl group, plays a crucial role in defining the electronic character of the amide bond in this compound. The methoxy (B1213986) group at the para position is a strong electron-donating group through resonance, which increases the electron density of the benzoyl portion of the molecule. This, in turn, affects the electrophilicity of the carbonyl carbon and the properties of the amide linkage.

Systematic replacement of the methoxy group or the addition of other substituents to this ring can significantly alter the chemical properties of the compound. For example, replacing the electron-donating methoxy group with an electron-withdrawing group, such as a nitro (-NO2) or a cyano (-CN) group, would be expected to increase the electrophilicity of the carbonyl carbon. This would make the amide more susceptible to nucleophilic attack and hydrolysis. Conversely, introducing additional electron-donating groups, like an amino (-NH2) or hydroxyl (-OH) group, would further decrease the electrophilicity of the carbonyl carbon.

Studies on related benzamide (B126) structures have shown that the electronic nature of substituents on the benzoyl ring directly influences reactivity. In palladium-catalyzed reactions of N-propargyl benzamides, electron-donating groups on the benzoyl moiety were found to enhance the efficiency of the transformation, likely by increasing the electron density of the system. nih.gov

The following interactive table illustrates the predicted effects of various substituents on the 4-methoxy-phenyl ring of the parent compound.

Substituent on Benzoyl RingPositionElectronic EffectPredicted Impact on Carbonyl CarbonPredicted Impact on Amide Bond Stability
-OCH3 (parent)4Electron-donatingDecreased electrophilicityIncreased stability towards hydrolysis
-NO24Strongly electron-withdrawingSignificantly increased electrophilicityDecreased stability towards hydrolysis
-Cl4Electron-withdrawing (inductive), weakly donating (resonance)Increased electrophilicitySlightly decreased stability towards hydrolysis
-NH24Strongly electron-donatingSignificantly decreased electrophilicityIncreased stability towards hydrolysis
-H (unsubstituted benzoyl)-Neutral referenceBaseline electrophilicityBaseline stability

These modifications demonstrate that the 4-methoxy-phenyl ring is a key determinant of the chemical reactivity of the amide functional group.

Alterations to the Amide Linkage and the Distal Phenyl Moiety

The amide bond itself and the distal N-phenyl ring are fundamental to the core structure of this compound. Modifications to these components can lead to profound changes in the molecule's chemical and physical properties.

One significant alteration to the amide linkage is its replacement with a thioamide group, where the carbonyl oxygen is substituted with a sulfur atom. Thioamides are known to be isosteres of amides with distinct chemical properties. nih.gov The C=S bond is longer and weaker than the C=O bond, and the thioamide group has altered nucleophilicity and hydrogen bonding capabilities. nih.gov Studies on N-benzyl thioamides have shown that this modification allows for different chemical transformations, such as the generation of thioamide dianions for further functionalization. nih.gov Replacing the amide with a thioamide in the parent compound would be expected to alter its rotational barrier, planarity, and susceptibility to different types of chemical reactions.

The distal phenyl moiety, the one not directly attached to the carbonyl group, also influences the properties of the amide nitrogen. Substituents on this ring can modulate the nitrogen's electron density through inductive and resonance effects, albeit to a lesser extent than substituents on the N-benzyl or benzoyl rings. An electron-withdrawing group on this phenyl ring would decrease the electron-donating ability of the nitrogen into the carbonyl group, which could affect the amide bond's character and rotational barrier.

The following table outlines the potential chemical consequences of these modifications.

ModificationTarget MoietyDescription of ChangePredicted Chemical Impact
Thioamide substitutionAmide LinkageReplacement of C=O with C=SAltered bond lengths and angles, different hydrogen bonding properties, increased nucleophilicity of sulfur, potential for different reactivity pathways. nih.gov
Introduction of -NO2Distal Phenyl Ring (para-position)Addition of a strong electron-withdrawing group.Decreased electron density on the amide nitrogen, potentially increasing the acidity of protons on adjacent carbons and affecting the overall conformation.
Introduction of -OCH3Distal Phenyl Ring (para-position)Addition of a strong electron-donating group.Increased electron density on the amide nitrogen, potentially influencing the rotational barrier of the N-phenyl bond.

Influence of Structural Modifications on Chemical Properties and Reactivity Profiles

The structural modifications detailed in the preceding sections collectively influence the global chemical properties and reactivity profiles of this compound analogs. The interplay of electronic and steric effects across the different moieties dictates the molecule's conformation, stability, and susceptibility to various chemical transformations.

Conformational properties are also highly dependent on the substitution pattern. The presence of bulky ortho-substituents on any of the phenyl rings can introduce steric strain, leading to a twisted conformation that disrupts π-system conjugation across the amide bond. Studies on related N-phenylbenzamides have shown that weak interactions, such as C-H···π and π···π stacking, play a crucial role in their solid-state structures, and these interactions would be sensitive to changes in the substitution pattern. nih.gov

The following table summarizes how the previously discussed structural modifications are predicted to influence key chemical properties and reactivity profiles of the parent compound.

Structural ModificationInfluence on Chemical PropertiesInfluence on Reactivity Profile
Electron-withdrawing group on N-benzyl ringDecreases electron density at amide N; may induce conformational changes due to altered dipole moment.Decreases nucleophilicity of the amide; may increase acidity of benzylic protons.
Electron-withdrawing group on 4-methoxy-phenyl ringIncreases electrophilicity of carbonyl C; decreases electron density of the benzoyl π-system.Increases susceptibility of the carbonyl to nucleophilic attack and hydrolysis.
Thioamide substitution of the amide linkageAlters bond lengths, angles, and polarity of the linkage; changes hydrogen bonding capacity.Creates a new reactive center at the sulfur atom; alters susceptibility to hydrolysis. nih.gov
Bulky ortho-substituent on any ringInduces steric hindrance, potentially forcing a non-planar conformation and disrupting π-conjugation.Can sterically shield the amide bond from attack; may alter regioselectivity in reactions involving the aromatic rings.

Design Principles for Novel Benzamide Derivatives based on Chemical Insights

The chemical insights gained from the systematic derivatization of this compound and related structures provide a foundation for the rational design of novel benzamide derivatives with tailored chemical properties. By applying established structure-property relationships, new molecules can be conceived with predictable reactivity, stability, and conformational characteristics.

Several key design principles emerge from the analysis:

Tuning Reactivity through Electronics: The reactivity of the amide carbonyl can be precisely controlled by the electronic nature of the substituents on the benzoyl ring. To design a more hydrolysis-resistant benzamide, one would incorporate strong electron-donating groups on this ring. Conversely, to create a more reactive benzamide for use as a synthetic intermediate, electron-withdrawing groups would be favored. nih.gov

Controlling Conformation with Sterics: The three-dimensional shape of the molecule can be manipulated by the introduction of sterically demanding groups, particularly at the ortho-positions of the aromatic rings. This can be used to lock the molecule into a specific conformation, which can be crucial for controlling its interaction with other molecules or for preventing unwanted side reactions by sterically shielding reactive sites. nih.gov

A strategic approach to designing new benzamide derivatives would involve the following considerations, summarized in the table below:

Design GoalGuiding Chemical PrincipleExample Structural Modification
Increase chemical stabilityDecrease electrophilicity of the carbonyl carbon.Incorporate strong electron-donating groups on the benzoyl ring (e.g., -NH2, -OH).
Enhance reactivity towards nucleophilesIncrease electrophilicity of the carbonyl carbon.Incorporate strong electron-withdrawing groups on the benzoyl ring (e.g., -NO2, -CN). nih.gov
Introduce conformational rigidityUtilize steric hindrance to restrict bond rotation.Place bulky substituents on the ortho-positions of the aromatic rings. nih.gov
Improve aqueous solubilityIncrease overall polarity and hydrogen bonding capacity.Replace a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring; add hydroxyl or amino groups. nih.gov

By applying these principles, chemists can move beyond trial-and-error synthesis and rationally design novel this compound analogs with precisely defined chemical characteristics to suit a wide range of scientific applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Benzyl-4-methoxy-N-phenylbenzamide derivatives?

Methodological Answer: Synthesis optimization involves selecting reactive intermediates (e.g., O-benzyl hydroxylamine hydrochloride) and coupling agents (e.g., p-trifluoromethyl benzoyl chloride) in biphasic solvent systems (dichloromethane/water with sodium carbonate). Reaction temperature control (0–5°C for acyl chloride additions) minimizes side reactions like hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high yields (>75%) . Hazard analysis for intermediates (e.g., mutagenicity via Ames II testing) is critical for safe handling .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its analogs?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy group at C4) and monitor reaction progress .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (<1.0 Å) resolves electron density ambiguities, particularly for trifluoromethyl or methoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound intermediates?

Methodological Answer:

  • Mutagenicity Testing : Use Ames II assays to evaluate mutagenic potential. For example, N-acyloxy derivatives show mutagenicity comparable to benzyl chloride, requiring fume hoods and PPE .
  • Decomposition Risks : Avoid heating intermediates like N-pivaloyloxy analogs, which decompose exothermically above 40°C. Store at –20°C under inert gas .

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

Methodological Answer:

  • Solubility : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-formulation studies with HPLC ensure stability .
  • Photostability : Protect light-sensitive derivatives (e.g., nitro-substituted analogs) with amber glassware and UV filters .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in this compound derivatization reactions?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is governed by electron-donating groups (methoxy at C4). Computational studies (DFT) reveal meta-directing effects due to resonance stabilization. Kinetic control (low-temperature reactions) favors meta-substitution over para . Experimental validation via 19F^{19}\text{F}-NMR tracks fluorine shifts in trifluoromethyl analogs .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases). Focus on hydrophobic interactions with the benzamide core and hydrogen bonding with methoxy groups .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA) .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for polymorphic forms?

Methodological Answer:

  • P-XRD vs. Single-Crystal Data : Compare experimental XRD patterns with Mercury-simulated patterns from SHELX-refined structures. Discrepancies >5% in peak intensity suggest polymorphic impurities .
  • Solid-State NMR : Use 13C^{13}\text{C} CP/MAS NMR to distinguish crystalline vs. amorphous phases. Cross-validate with DSC for melting point consistency .

Q. What strategies validate the biological activity of this compound derivatives against false positives?

Methodological Answer:

  • Counter-Screening : Test derivatives against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .
  • Cytotoxicity Assays : Use MTT/WST-1 assays on HEK-293 cells to distinguish specific activity from general toxicity. IC50_{50} ratios >10 indicate selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.